molecular formula C23H48NO6P B6595056 1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine CAS No. 174062-73-8

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine

Cat. No. B6595056
CAS RN: 174062-73-8
M. Wt: 465.6 g/mol
InChI Key: KACDZDULGKPXHT-HIVNOOBXSA-N
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Description

Scientific Research Applications

Model Membrane Studies

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine, as a lipid, plays a significant role in model membrane studies. Research by Lin et al. (1995) showed that this lipid, in combination with dimyristoyl phosphatidylethanolamine, is useful in studying the miscibility and phase behavior of lipid bilayers, particularly in the liquid-crystalline state and the gel-state bilayer (Lin et al., 1995).

Chemical Synthesis and Polymerization

Srisiri et al. (1995) reported on the chemical synthesis of 1,2-bis-substituted polymerizable-sn-glycerol-3-phosphoethanolamine. This research is significant for understanding the synthesis pathways and potential applications in creating polymerizable lipids (Srisiri et al., 1995).

Chromatography and Mass Spectrometry

Dasgupta et al. (1987) utilized high-performance liquid chromatography and fast atom bombardment mass spectrometry for studying unusual branched and unsaturated phospholipid molecular species, including variants of sn-glycero-3-phosphoethanolamine. This research highlights the compound's role in advanced analytical techniques (Dasgupta et al., 1987).

Sensing Platforms

Huang et al. (2013) utilized a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers containing variants of sn-glycero-3-phosphoethanolamine. This study underscores the application of these lipids in developing new sensing technologies (Huang et al., 2013).

Biologically Active Ether Lipids

Research by Apte et al. (1990) delved into the biotransformation of ether lipids, including variants of sn-glycero-3-phosphoethanolamine, in plant cells. This study is crucial for understanding the biological activity and potential therapeutic applications of these lipids (Apte et al., 1990).

Neurological Membrane Studies

West et al. (2020) explored how ethanolamine plasmalogens, a subtype of EtnPLA lipids, contribute to the structure and order of neurological membranes. This research is essential for understanding the role of these lipids in brain health and disease (West et al., 2020).

Phase Transitions and Molecular Organization

Perly et al. (1985) conducted a study on the thermotropic behavior and molecular properties of phosphatidylethanolamines, including this compound. Their research provides insights into the phase transitions and molecular organization of these lipids (Perly et al., 1985).

Future Directions

Biochemical Analysis

Biochemical Properties

PE(P-18:0/0:0) interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the process of lipid metabolism . The nature of these interactions is complex and often involves the formation of molecular complexes that facilitate biochemical reactions .

Cellular Effects

1-(1Z-octadecenyl)-sn-glycero-3-phosphoethanolamine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been implicated in the regulation of phospholipid homeostasis, which is essential for maintaining the proper function and survival of cells .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is complex and involves a variety of interactions with biomolecules. It can bind to specific proteins, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels

properties

IUPAC Name

2-aminoethyl [(2R)-2-hydroxy-3-[(Z)-octadec-1-enoxy]propyl] hydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H48NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24/h17,19,23,25H,2-16,18,20-22,24H2,1H3,(H,26,27)/b19-17-/t23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACDZDULGKPXHT-HIVNOOBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)(O)OCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)(O)OCCN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H48NO6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174062-73-8
Record name LysoPE(P-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240598
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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